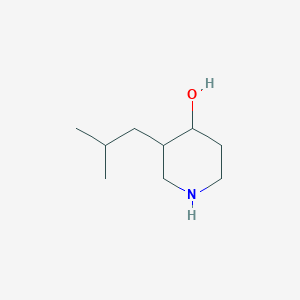

4-Hydroxy-3-isobutylpiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

3-(2-methylpropyl)piperidin-4-ol |

InChI |

InChI=1S/C9H19NO/c1-7(2)5-8-6-10-4-3-9(8)11/h7-11H,3-6H2,1-2H3 |

InChI Key |

XTYHBMKVPVMTNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CNCCC1O |

Origin of Product |

United States |

Stereochemical Considerations and Chiral Synthesis of 4 Hydroxy 3 Isobutylpiperidine

Principles of Chirality and Stereoisomerism in Substituted Piperidines

The structure of 4-hydroxy-3-isobutylpiperidine contains two chiral centers at the C3 and C4 positions of the piperidine (B6355638) ring. The presence of these two stereocenters means that the compound can exist as a set of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are a pair of enantiomers, as are the (3R,4S) and (3S,4R) isomers. The relationship between a cis-isomer (e.g., 3R,4S) and a trans-isomer (e.g., 3R,4R) is that of diastereomers.

The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either an axial or an equatorial position. For 3,4-disubstituted piperidines like this compound, the relative orientation of the substituents (cis or trans) and their preference for axial or equatorial positions determine the conformational equilibrium of the molecule.

Trans-isomers : The isobutyl and hydroxyl groups are on opposite faces of the ring. In a chair conformation, this can correspond to either a diequatorial (e.g., 3e,4e) or a diaxial (3a,4a) arrangement. The diequatorial conformation is generally more stable due to lower steric hindrance.

Cis-isomers : The substituents are on the same face of the ring, leading to an axial-equatorial (e.g., 3a,4e or 3e,4a) arrangement in a chair conformation. The conformational preference will depend on the relative steric bulk of the substituents, with the larger group (isobutyl) preferentially occupying the equatorial position to minimize 1,3-diaxial interactions.

The precise control over both the relative (cis/trans) and absolute (R/S) stereochemistry is a critical challenge in the synthesis of such molecules, as each stereoisomer can exhibit distinct biological activities.

Asymmetric Synthetic Routes to Enantioenriched this compound

The synthesis of enantioenriched piperidines is a focal point of modern organic chemistry. snnu.edu.cn For a target like this compound, synthetic strategies must address the formation of the two adjacent stereocenters with high fidelity.

Application of Chiral Auxiliaries and Catalysts in Piperidine Ring Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter(s) are set, the auxiliary is removed.

A common strategy involves the use of chiral auxiliaries, such as those derived from camphor (B46023) or amino acids, to control the stereoselective alkylation of piperidine precursors. google.com For instance, a chiral N-enoyl sultam derived from a piperidone could undergo a 1,4-conjugate addition of an isobutyl group (e.g., from an organocuprate reagent), with the chiral auxiliary directing the facial approach of the nucleophile to create the C3 stereocenter. Subsequent reduction of the ketone at C4 would then establish the second stereocenter, followed by removal of the auxiliary.

Catalytic asymmetric synthesis offers a more atom-economical approach. Chiral catalysts, often based on transition metals like rhodium, palladium, or iridium complexed with chiral ligands, can create stereocenters with high enantioselectivity. snnu.edu.cngoogle.com For example, an asymmetric Michael addition of a nucleophile to a 3-isobutyl-2,3-dihydropyridin-4-one, catalyzed by a chiral complex, could set the C3 stereocenter. This would be followed by a diastereoselective reduction of the ketone.

Enantioselective Hydrogenation and Reduction Strategies for Chiral Piperidines

The most direct route to establishing the stereochemistry of this compound involves the stereoselective reduction of a prochiral precursor, such as N-protected-3-isobutyl-4-oxopiperidine.

Chemical Reduction: Asymmetric hydrogenation or hydride reduction using chiral catalysts or reagents can selectively produce one diastereomer over another. For instance, the reduction of a 3-substituted-4-oxopiperidine can yield either cis or trans products depending on the reducing agent and reaction conditions. While reagents like L-selectride can produce cis-diols with high yield, they often result in racemic products. rsc.org The use of chiral catalysts, such as those based on (S)-MeCBS with borane, can achieve high enantiomeric excess for the trans isomer, although yields can be modest. rsc.org

Biocatalytic Reduction: Enzymatic reduction using ketoreductases (KREDs) has emerged as a powerful and highly selective method for producing chiral alcohols. rsc.orgresearchgate.netrsc.orgnih.govnih.gov These enzymes, often used as whole-cell biocatalysts, can reduce a ketone to a hydroxyl group with exceptional enantio- and diastereoselectivity under mild, environmentally benign conditions. rsc.orgresearchgate.netrsc.orgnih.govnih.gov

A study on the synthesis of the four stereoisomers of 3-aryl-4-hydroxypiperidines demonstrated the utility of this approach. rsc.org Two different KREDs, HeCR and DbCR, were identified that showed opposite stereoselectivity. By starting with a racemic mixture of the 3-substituted-4-oxopiperidine, these enzymes could selectively reduce the (R)- or (S)-enantiomer of the substrate, leading to the formation of different diastereomers of the product. rsc.orgrsc.org This strategy allows for the synthesis of all four possible stereoisomers by choosing the appropriate enzyme and separating the resulting diastereomeric products. rsc.orgrsc.org Although this work focused on 3-aryl derivatives, the principle is directly applicable to 3-alkyl substituted precursors like 3-isobutyl-4-oxopiperidine.

| Substrate (Enantiomer) | Enzyme | Product Stereoisomer | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (R)-3-Aryl-4-oxopiperidine | HeCR | (3R, 4S)-3-Aryl-4-hydroxypiperidine | >99% | >99% |

| (S)-3-Aryl-4-oxopiperidine | HeCR | (3S, 4S)-3-Aryl-4-hydroxypiperidine | >99% | >99% |

| (R)-3-Aryl-4-oxopiperidine | DbCR | (3R, 4R)-3-Aryl-4-hydroxypiperidine | >99% | >99% |

| (S)-3-Aryl-4-oxopiperidine | DbCR | (3S, 4R)-3-Aryl-4-hydroxypiperidine | >99% | >99% |

Diastereoselective Synthesis and Control for Piperidine Scaffolds

Diastereoselective control is crucial for synthesizing specific isomers of polysubstituted piperidines. This can be achieved by leveraging the existing stereochemistry of a starting material or by controlling the approach of a reagent to a chiral molecule.

One powerful method is the aza-Prins cyclization, which can construct the piperidine core with high diastereoselectivity. researchgate.net Another approach involves the diastereoselective reduction of a cyclic intermediate where an existing chiral center directs the outcome of the reduction. For example, in the synthesis of cis-4-hydroxy-2-methyl piperidine, the reduction of an amide and hemiaminal intermediate with BH₃·DMS afforded the cis product as the major diastereomer. rsc.org The stereochemical outcome was rationalized by the hydride reagent attacking from the less sterically hindered face of the molecule. rsc.org Similar substrate-controlled diastereoselective reductions could be applied to precursors of this compound.

Methodologies for the Resolution of Enantiomers

When an asymmetric synthesis is not feasible or provides insufficient enantiopurity, resolution of a racemic mixture is a viable alternative. This involves separating the enantiomers of the final product or a key intermediate.

Classical Resolution: This method involves reacting the racemic piperidine with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the desired enantiomer of the piperidine can be recovered by removing the resolving agent.

Kinetic Resolution: This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In a catalytic kinetic resolution for disubstituted piperidines, a chiral acylation catalyst can selectively acylate one enantiomer faster than the other. nih.gov This leaves the unreacted enantiomer in high enantiomeric excess. This method is highly effective for producing enantiopure materials, although the theoretical maximum yield for the desired enantiomer is 50%. nih.gov

Enzymatic Resolution: As mentioned in the biocatalysis section, enzymes can be used for kinetic resolution. For example, lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Influence of Stereochemistry on Intermolecular Recognition and Molecular Interactions

The specific stereochemistry of this compound dictates its three-dimensional shape, which is fundamental to its ability to interact with other molecules, particularly biological macromolecules like proteins and enzymes. The spatial arrangement of the hydroxyl and isobutyl groups, along with the nitrogen atom of the piperidine ring, defines a specific pharmacophore.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom typically acts as a hydrogen bond acceptor. The relative orientation (cis or trans) of the hydroxyl group to the isobutyl group will position these functionalities in different regions of space, affecting how the molecule can dock into a binding site.

Ionic Interactions: The basic nitrogen atom can be protonated at physiological pH, forming a positive charge that can engage in ionic interactions or salt bridges with acidic residues (e.g., aspartate or glutamate) in a protein.

The introduction of chiral centers into a piperidine ring can significantly alter its physicochemical properties, such as pKa and logD, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, the synthesis of stereochemically pure isomers of this compound is essential for elucidating structure-activity relationships (SAR) and developing compounds with optimal therapeutic properties.

Conformational Analysis of 4 Hydroxy 3 Isobutylpiperidine

Theoretical Frameworks for Ring Conformation in Six-Membered Heterocycles

Six-membered heterocyclic rings, such as piperidine (B6355638), are not planar and adopt puckered conformations to alleviate angular and torsional strain. The most stable and well-studied conformations are the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for piperidine and its derivatives because it minimizes both torsional strain (staggered arrangement of all C-C bonds) and steric strain. nih.gov

The piperidine ring can undergo a "ring flip" or "ring inversion," a process where one chair conformer converts into another. During this process, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for this inversion is relatively low, but the introduction of substituents can significantly alter the energy landscape, favoring one chair conformer over the other. Less stable conformations include the boat, which suffers from steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds, and the twist-boat, which is a slightly more stable intermediate between two boat forms. ias.ac.inrsc.org

Influence of 4-Hydroxyl and 3-Isobutyl Substituents on Piperidine Ring Conformation

The conformational equilibrium of the 4-hydroxy-3-isobutylpiperidine ring is primarily determined by the steric and electronic demands of its two substituents. The preferred orientation (axial vs. equatorial) of these groups dictates the dominant chair conformer.

Examination of Chair and Boat Conformations in Substituted Piperidines

For monosubstituted piperidines, as with cyclohexanes, substituents generally prefer the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. nih.gov In the case of this compound, the bulky isobutyl group at the C-3 position has a strong preference for the equatorial orientation to minimize steric clash with the axial hydrogens at C-1 and C-5.

The 4-hydroxyl group also has a preference for the equatorial position. The energetic cost of placing a substituent in the axial position is known as the A-value. While the A-value for an isobutyl group is significant, the preference for the hydroxyl group is less pronounced and can be influenced by other factors such as solvent and intramolecular interactions. nih.gov Given the strong steric demand of the isobutyl group, the dominant conformation of this compound is expected to be the chair form where both the 3-isobutyl and 4-hydroxyl groups occupy equatorial positions. Boat conformations are significantly less stable for most piperidine precursors and are generally not populated to a significant extent unless there are severe steric clashes in the chair form. ias.ac.in

| Substituent (R) | -ΔG° (kcal/mol) in Cyclohexane (A-value) | -ΔG° (kcal/mol) in Piperidine (R at C-4) |

|---|---|---|

| -F | 0.24 | 0.35 |

| -OH | 0.87 | 0.79 |

| -CH₃ | 1.74 | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.21 | - |

Data sourced from studies on substituted cyclohexanes and piperidines, illustrating the energetic preference for the equatorial position. nih.gov The A-value for the isobutyl group is expected to be similar to or slightly larger than that of the isopropyl group.

Analysis of Anomeric and Gauche Effects in Hydroxylated Piperidines

Stereoelectronic effects, such as the anomeric and gauche effects, play a critical role in the conformational preferences of heterocyclic compounds. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-2 in piperidines) to occupy the axial position. researchgate.net This is explained by a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom (nitrogen) and the antibonding orbital (σ*) of the C-X bond. researchgate.netresearchgate.net

In this compound, the hydroxyl group is at the C-4 position, so a classic anomeric effect is not in play. However, related stereoelectronic interactions, often termed gauche effects, can influence stability. The gauche effect is a tendency for vicinal electronegative groups to adopt a gauche orientation due to stabilizing hyperconjugative interactions. beilstein-journals.org For the diequatorial conformer of this compound, the C3-isobutyl and C4-hydroxyl groups are in a gauche relationship, which is generally more stable than the anti-periplanar arrangement that would occur in a trans-isomer. Computational studies on fluorinated piperidines have shown that conformational behavior is influenced by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.gov

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions Governing Conformational Preference

Intramolecular hydrogen bonding can be a powerful force in dictating the conformational preference of a molecule, sometimes stabilizing a conformer that would otherwise be sterically disfavored. scispace.com In this compound, there is the potential for an intramolecular hydrogen bond between the 4-hydroxyl group and the nitrogen atom's lone pair of electrons.

For this interaction to occur, the piperidine ring would need to adopt a conformation that brings these two groups into proximity. This is most likely in a chair conformation where the hydroxyl group is in the axial position, or potentially in a twist-boat conformation. The formation of such a hydrogen bond (O-H···N) can stabilize the axial orientation of the hydroxyl group, partially offsetting its inherent steric disadvantage. acs.orgresearchgate.net The strength of this interaction depends on the O···N distance and the O-H-N angle. Studies on related polyhydroxylated piperidines have demonstrated that intramolecular hydrogen bonds significantly impact their chemical properties and structure. scispace.com

Spectroscopic and Diffraction Techniques for Conformational Elucidation

The precise conformation of this compound can be determined using a combination of spectroscopic and diffraction methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for conformational analysis in solution. ias.ac.in

¹H NMR : The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants of the ring protons, particularly H-3 and H-4, the axial or equatorial nature of the substituents can be determined. nih.govacs.org For instance, a large coupling constant (8–13 Hz) between two vicinal protons typically indicates an axial-axial relationship, while smaller couplings (2–5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

Nuclear Overhauser Effect (NOE) Spectroscopy : Techniques like NOESY or ROESY can identify protons that are close in space, regardless of their bonding connectivity. Strong NOE signals between the isobutyl group protons and axial protons on the same side of the ring would provide further evidence for its equatorial orientation. mdpi.commdpi.com

| Proton Relationship | Typical Dihedral Angle | Typical ³J Value (Hz) |

|---|---|---|

| Axial - Axial (Jaa) | ~180° | 8 - 13 |

| Axial - Equatorial (Jae) | ~60° | 2 - 5 |

| Equatorial - Equatorial (Jee) | ~60° | 2 - 5 |

X-ray Crystallography : Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. iucr.org It yields precise data on bond lengths, bond angles, and torsional angles, offering a definitive picture of the preferred conformation in the crystal lattice. chemrxiv.orgresearchgate.net This can confirm the chair conformation and the specific orientations of the hydroxyl and isobutyl groups.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for detecting hydrogen bonding. The O-H stretching frequency for a "free" hydroxyl group typically appears as a sharp band around 3600 cm⁻¹. When the hydroxyl group participates in an intramolecular hydrogen bond, the O-H bond is weakened, causing the absorption band to broaden and shift to a lower frequency (e.g., 3200-3500 cm⁻¹). researchgate.netnih.gov

Computational Chemistry and Molecular Modeling of 4 Hydroxy 3 Isobutylpiperidine

Quantum Mechanical (QM) Calculations for Geometric and Electronic Structure

Quantum mechanical calculations provide a highly accurate description of the geometric and electronic properties of molecules by solving the Schrödinger equation. These methods are instrumental in determining stable conformations, predicting spectroscopic data, and understanding the intrinsic nature of chemical bonds and charge distributions within 4-hydroxy-3-isobutylpiperidine.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov For this compound, DFT is employed to identify and rank the stability of its various stereoisomers and conformers. The piperidine (B6355638) ring typically adopts a chair conformation. The substituents—the hydroxyl group at position 4 and the isobutyl group at position 3—can be oriented either axially (ax) or equatorially (eq).

The relative stability of these conformers is determined by steric and electronic effects. Generally, bulky substituents like the isobutyl group are energetically favored in the equatorial position to minimize steric hindrance. The hydroxyl group's preference can be influenced by intramolecular hydrogen bonding. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can precisely quantify these energy differences. nih.govnih.gov

A typical study would involve optimizing the geometry of all possible chair conformers (e.g., 3-eq, 4-eq; 3-eq, 4-ax; 3-ax, 4-eq; and 3-ax, 4-ax) and calculating their single-point energies. The conformer with the lowest energy is the most stable.

Table 1: Hypothetical Relative Conformational Energies of this compound Calculated via DFT

| Conformer (Isobutyl, Hydroxyl) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

|---|---|---|

| Equatorial, Equatorial | 0.00 | 85.2 |

| Equatorial, Axial | 1.25 | 11.5 |

| Axial, Equatorial | 2.80 | 3.1 |

Note: Data are illustrative and represent typical results from DFT calculations.

Quantum mechanical methods are highly effective for predicting spectroscopic parameters, which is crucial for structure elucidation. DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, combined with a functional like B3LYP, is a standard approach for calculating the isotropic magnetic shielding tensors of atomic nuclei. nih.gov

These calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can often help distinguish between different isomers or conformers of a molecule. idc-online.com A comparison between computed and experimental spectra serves as a powerful validation of the determined structure. nih.gov

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 52.1 |

| C3 | 45.8 |

| C4 | 68.3 |

| C5 | 35.4 |

| C6 | 48.9 |

| Isobutyl-CH | 28.7 |

| Isobutyl-CH₂ | 40.5 |

Note: Data are illustrative and based on standard DFT/GIAO methodologies.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods offer high accuracy, their computational cost limits their application to relatively small systems and short timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations provide a computationally efficient alternative for exploring the conformational dynamics and interactions of larger systems over longer periods. mdpi.com

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. dovepress.com For this compound, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water) and track its atomic trajectories over nanoseconds or longer. mdpi.com This process allows for a thorough exploration of the molecule's conformational space, revealing the transitions between different low-energy states.

The simulation can map the potential energy landscape, identifying the most populated conformational states and the energy barriers between them. This dynamic view complements the static picture provided by QM calculations and is essential for understanding molecular flexibility, which can be critical for biological activity. dovepress.com

The accuracy of MM and MD simulations is entirely dependent on the quality of the underlying force field—a set of parameters and equations that describe the potential energy of the system. schrodinger.com Standard force fields like AMBER, CHARMM, and OPLS are widely used but may lack specific parameters for highly substituted or unique molecular fragments. nih.govduke.edu

For a molecule like this compound, it may be necessary to develop or validate force field parameters to accurately model its behavior. This process often involves fitting the MM potential energies (especially for bond, angle, and dihedral terms) to high-level QM energy surfaces. nih.govrsc.org The successful parameterization ensures that the force field can reproduce experimental data or the results of more accurate quantum calculations for related piperidine systems. nih.gov

In Silico Prediction and Analysis of Molecular Recognition and Binding Properties

Understanding how this compound interacts with biological macromolecules, such as proteins or enzymes, is key to determining its potential pharmacological role. In silico techniques like molecular docking are used to predict the preferred binding orientation and affinity of a small molecule to a target receptor.

In a typical molecular docking study, the 3D structure of this compound is placed into the binding site of a target protein. A scoring function then evaluates thousands of possible poses, ranking them based on factors like electrostatic and van der Waals interactions. nih.gov This process can identify key interactions, such as hydrogen bonds between the molecule's hydroxyl group and receptor residues, or hydrophobic interactions involving the isobutyl group. nih.govresearchgate.net Subsequent MD simulations can be used to assess the stability of the predicted binding pose over time. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.2 |

| Key Hydrogen Bond Interactions | -OH group with Asp104; Piperidine-NH with Glu199 |

Note: Data are illustrative and represent typical outputs from molecular docking software.

These predictive models are invaluable in the early stages of drug discovery for identifying and optimizing lead compounds. researchgate.net

Structure-Based Design Principles for this compound Derivatives

The rational design of novel derivatives of this compound, a scaffold with potential therapeutic applications, leverages the principles of computational chemistry and molecular modeling to optimize potency, selectivity, and pharmacokinetic properties. Structure-based design, a cornerstone of modern drug discovery, utilizes the three-dimensional structural information of a biological target to guide the modification of a lead compound. While specific computational studies on this compound are not extensively documented in publicly available literature, the design principles can be effectively inferred from studies on structurally analogous piperidine derivatives, particularly those targeting G-protein coupled receptors (GPCRs) like opioid receptors.

A fundamental aspect of structure-based design is the elucidation of the structure-activity relationship (SAR), which correlates the chemical structure of a molecule with its biological activity. nih.govnih.gov For piperidine-based ligands, key structural features often dictate their interaction with target proteins. These include the stereochemistry of substituents, the nature and position of functional groups on the piperidine ring, and the conformational flexibility of the molecule.

Key Interaction Features and Pharmacophore Modeling

Pharmacophore modeling is a crucial technique in structure-based design that identifies the essential steric and electronic features required for optimal molecular interactions with a specific biological target. nih.govnih.gov A pharmacophore model for a this compound derivative would typically include hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups, all arranged in a specific three-dimensional geometry.

For instance, in analogs of 4-(3-hydroxyphenyl)piperidine, the hydroxyl group on the phenyl ring is often a critical hydrogen bond donor, while the piperidine nitrogen can act as a protonated cation, forming ionic interactions. nih.govresearchgate.net The isobutyl group at the 3-position of the this compound scaffold would be expected to engage in hydrophobic interactions within a corresponding pocket of the target protein. The 4-hydroxyl group on the piperidine ring can serve as both a hydrogen bond donor and acceptor, further anchoring the ligand in the binding site.

A hypothetical pharmacophore model for a this compound derivative might include:

A hydrogen bond donor feature corresponding to the 4-hydroxyl group.

A hydrophobic feature representing the isobutyl group.

A positive ionizable feature for the piperidine nitrogen.

Additional features depending on the nature of the N-substituent.

Molecular Docking and Scoring

The results of docking studies are evaluated using scoring functions that estimate the binding free energy. A lower docking score generally indicates a more favorable binding interaction. By comparing the docking scores of a series of derivatives, researchers can prioritize the synthesis of compounds with the highest predicted affinity. For example, modifications to the N-substituent of the piperidine ring can be explored in silico to identify groups that enhance binding without introducing steric clashes.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govnih.gov In the context of this compound derivatives, a 3D-QSAR study could generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. mdpi.com These maps serve as a guide for designing new analogs with improved potency. For example, a QSAR model might indicate that increasing the hydrophobicity of the N-substituent leads to enhanced activity, prompting the exploration of derivatives with larger alkyl or aryl groups at this position.

Conformational Analysis and Structural Rigidification

The conformational flexibility of the piperidine ring and its substituents can significantly impact binding affinity. Computational methods can be used to analyze the preferred conformations of this compound derivatives in solution and within the confines of a receptor binding site.

A common strategy in structure-based design is structural rigidification, where flexible parts of a molecule are constrained into a more bioactive conformation. nih.govnih.gov For this compound, this could involve introducing ring systems or other rigid linkers to lock the relative orientation of key functional groups. For example, studies on related 4-(3-hydroxyphenyl)piperidines have shown that locking the orientation of the 3-hydroxyphenyl group can lead to compounds with equal or better potencies. nih.gov

Chemical Reactivity and Derivatization Strategies for the 4 Hydroxy 3 Isobutylpiperidine Scaffold

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring is a primary site for modification due to its nucleophilic character. Reactions at this position are fundamental for introducing a wide array of substituents, thereby influencing the molecule's polarity, basicity, and interaction with biological targets.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. This reaction is typically achieved by treating the parent piperidine with an alkylating agent, such as an alkyl halide or sulfonate, in the presence of a base to neutralize the acid generated during the reaction. fabad.org.tr Common bases include potassium carbonate (K2CO3) or triethylamine (B128534) (TEA) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. fabad.org.tr The reaction proceeds via an SN2 mechanism and allows for the introduction of simple alkyl chains, benzyl (B1604629) groups, or more complex moieties.

N-Acylation is the process of attaching an acyl group to the piperidine nitrogen, forming an amide linkage. This transformation significantly alters the basicity of the nitrogen atom. The reaction is commonly performed using acylating agents like acyl chlorides or acid anhydrides. semanticscholar.org A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or pyridine (B92270), is often used to scavenge the generated acid (e.g., HCl). semanticscholar.org These reactions are generally high-yielding and tolerant of various functional groups. umich.edu

| Reaction Type | Typical Reagents | Base | Solvent | Product Type |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides (R-X), Benzyl Bromide | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Tertiary Amine |

| N-Acylation | Acyl Chlorides (RCOCl), Acid Anhydrides ((RCO)₂O) | DIPEA, Pyridine, TEA | CH₂Cl₂, THF | Amide |

Formation of N-Substituted Amides and Carbamates

Beyond simple acylation, the piperidine nitrogen can be incorporated into more complex amide and carbamate (B1207046) structures.

N-Substituted Amides can be formed through coupling reactions with carboxylic acids. This widely used method employs peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve efficiency. This approach allows for the formation of amide bonds under mild conditions.

N-Substituted Carbamates are frequently synthesized to serve as protecting groups or to modulate biological activity. A common method involves the reaction of the piperidine with a chloroformate, such as benzyl chloroformate (Cbz-Cl) or ethyl chloroformate, in the presence of a base. nih.gov Another prevalent strategy is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to install the tert-butyloxycarbonyl (Boc) protecting group. organic-chemistry.org Carbamates can also be formed through reactions with isocyanates, yielding N-substituted ureas if the isocyanate is trapped by another amine, or carbamates if trapped by an alcohol. organic-chemistry.orgbeilstein-journals.org A three-component coupling of the amine, carbon dioxide, and an alkyl halide represents a greener alternative for carbamate synthesis. organic-chemistry.org

| Derivative | Reagent(s) | Conditions | Key Features |

|---|---|---|---|

| Amide | R-COOH + EDCI/HOBt | Mild, neutral pH | Forms a stable, neutral amide linkage. |

| Carbamate (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Basic or neutral | Commonly used as an acid-labile protecting group. |

| Carbamate (Cbz) | Benzyl chloroformate (Cbz-Cl) | Aqueous base (e.g., NaHCO₃) | Protecting group removable by hydrogenolysis. |

| Carbamate | R-NCO (Isocyanate) | Aprotic solvent | Forms a carbamate linkage. |

Transformations of the 4-Hydroxyl Group

The secondary hydroxyl group at the C4 position is another key site for derivatization, enabling the introduction of various functionalities through etherification, esterification, oxidation, or reduction.

Etherification and Esterification Reactions

Etherification involves converting the hydroxyl group into an ether. The Williamson ether synthesis is a classic method, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. organic-chemistry.org Acid-catalyzed etherification with other alcohols is also possible but can be less selective.

Esterification transforms the hydroxyl group into an ester, which can function as a prodrug moiety or alter the compound's lipophilicity. This can be achieved by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, by using an activated carboxylic acid derivative like an acyl chloride or anhydride (B1165640) in the presence of a base such as pyridine or DMAP. organic-chemistry.orgrug.nl For sensitive substrates, coupling reagents like EDCI can be used to facilitate the reaction between the alcohol and a carboxylic acid under milder conditions. rug.nl Derivatization of the hydroxyl group with reagents like dansyl chloride can be employed to improve analytical detection in techniques like mass spectrometry. nih.govresearchgate.net

| Reaction | Reagent(s) | Catalyst/Base | Product |

|---|---|---|---|

| Etherification (Williamson) | Alkyl Halide (R-X) | NaH | Alkyl Ether (R-O-R') |

| Esterification | Acyl Chloride (R'COCl) | Pyridine, DMAP | Ester (R-O-CO-R') |

| Esterification | Carboxylic Acid (R'COOH) | H⁺ (acid) or EDCI | Ester (R-O-CO-R') |

| Analytical Derivatization | Dansyl Chloride | DMAP, DIPEA | Dansyl Ester |

Oxidation and Reduction Pathways of the Hydroxyl Moiety

Oxidation of the secondary alcohol at the C4 position yields the corresponding ketone, 3-isobutylpiperidin-4-one. This transformation opens up further synthetic possibilities, such as reductive amination or alpha-functionalization. Mild oxidizing agents are preferred to avoid over-oxidation or side reactions. Common reagents for this purpose include 2-Iodoxybenzoic acid (IBX), Dess-Martin periodinane (DMP), or conditions associated with the Swern or Parikh-Doering oxidations. nih.gov

Reduction of the hydroxyl group, referring to its complete removal (deoxygenation), is a more complex, multi-step process. A typical strategy involves converting the hydroxyl into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride. Subsequent reduction of this intermediate with a strong hydride reagent, like lithium aluminum hydride (LiAlH₄), results in the displacement of the leaving group and formation of the deoxygenated product, 3-isobutylpiperidine.

| Pathway | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product |

|---|---|---|---|---|

| Oxidation | IBX, DMP, or Swern conditions | - | - | 3-Isobutylpiperidin-4-one |

| Deoxygenation | Tosyl Chloride (TsCl) | 4-O-Tosylate derivative | LiAlH₄ | 3-Isobutylpiperidine |

Reactions at the 3-Isobutyl Position and Adjacent Carbon Centers

The C-H bonds of the isobutyl group and the piperidine ring are generally less reactive than the heteroatom-linked functional groups. However, under specific conditions, derivatization at these positions is conceivable.

The isobutyl group itself is largely unreactive towards common ionic reagents. Functionalization would likely require radical conditions, such as free-radical halogenation, which often suffers from a lack of selectivity and may not be compatible with other functional groups in the molecule.

The carbon centers of the piperidine ring, particularly C3, offer more plausible, albeit challenging, opportunities for derivatization. One potential strategy involves the initial oxidation of the 4-hydroxyl group to the corresponding ketone, as described previously. The resulting 3-isobutylpiperidin-4-one could then be used to generate an enolate or enamine intermediate. This nucleophilic intermediate could, in principle, be reacted with various electrophiles (e.g., alkyl halides) to introduce new substituents at the C3 or C5 position. A related strategy has been demonstrated for the regioselective 3-alkylation of piperidine itself, which proceeds through the formation of an enamide anion from Δ¹-piperideine. odu.edu Applying such a strategy to the 4-hydroxy-3-isobutylpiperidine scaffold would require careful control of regioselectivity and stereochemistry, representing an advanced synthetic challenge.

Functionalization of the Isobutyl Side Chain

The isobutyl group, while generally considered sterically bulky and chemically robust, presents opportunities for selective functionalization through C-H activation and oxidation strategies. These approaches allow for the introduction of new functional groups, enabling the synthesis of diverse analogs from a common precursor.

Late-stage functionalization of N-heterocycles, including those with alkyl substituents, is a rapidly developing field in medicinal chemistry. uga.edu This strategy allows for the modification of complex molecules in the final steps of a synthetic sequence, providing rapid access to a library of analogs for structure-activity relationship (SAR) studies. While specific examples detailing the direct functionalization of the isobutyl side chain of this compound are not extensively documented in publicly available literature, general principles of C-H functionalization can be applied.

Table 1: Potential Strategies for Isobutyl Side Chain Functionalization

| Reaction Type | Reagents and Conditions | Potential Products |

| C-H Oxidation | Biocatalytic methods (e.g., using P450 enzymes), Metal-catalyzed oxidation (e.g., with Mn or Fe catalysts) | Hydroxylated derivatives, ketones, carboxylic acids |

| C-H Halogenation | Radical halogenating agents (e.g., NBS, NCS) under photochemical or thermal conditions | Halogenated isobutyl derivatives |

| C-H Arylation/Alkylation | Transition metal-catalyzed cross-coupling reactions (e.g., Pd, Ru, Rh) with appropriate directing groups | Arylated or alkylated isobutyl derivatives |

Recent advancements in biocatalysis have demonstrated the potential for selective C-H oxidation of alkyl side chains on N-heterocycles. chemistryviews.orgnih.govchemrxiv.orgresearchgate.net Engineered cytochrome P450 enzymes can hydroxylate specific positions on an alkyl chain with high regio- and stereoselectivity. This enzymatic approach offers a green and efficient alternative to traditional chemical methods for introducing hydroxyl groups onto the isobutyl moiety of the this compound scaffold.

Remote Functionalization Strategies for the Piperidine Ring

Remote functionalization of the piperidine ring, specifically at positions C-2, C-5, and C-6, away from the existing substituents at C-3 and C-4, is a key strategy for accessing a wider range of structurally diverse derivatives. This is often achieved through directed C-H activation, where a directing group temporarily installed on the piperidine nitrogen guides a metal catalyst to a specific C-H bond.

The use of removable directing groups allows for the regioselective introduction of various functional groups, including aryl, alkyl, and heteroatom-containing moieties. While the literature does not specifically detail the application of these methods to this compound, the principles established for other substituted piperidines are applicable. For instance, palladium-catalyzed C(sp³)–H arylation at unactivated C4 positions of piperidines has been achieved using aminoquinoline amide directing groups. nih.gov This strategy could potentially be adapted for functionalization at the C-5 or C-6 positions of the this compound scaffold by employing appropriately designed directing groups.

Table 2: Directing Groups for Remote C-H Functionalization of Piperidines

| Directing Group | Metal Catalyst | Target Position |

| Picolinamide | Pd, Ru | C-2, C-6 |

| 8-Aminoquinoline | Pd | C-4, C-5 |

| Pyridyl | Ru | C-2 |

Regioselective and Stereoselective Functionalization of the Scaffold

The inherent chirality of the this compound scaffold makes stereocontrol a critical aspect of its functionalization. The existing stereocenters at C-3 and C-4 can influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselectivity.

For instance, reactions at the hydroxyl group or the nitrogen atom can be influenced by the steric hindrance imposed by the adjacent isobutyl group, leading to preferential formation of one diastereomer over another. Similarly, in remote C-H functionalization, the approach of the catalyst can be directed by the pre-existing stereochemistry of the substituents.

The synthesis of chiral 4-amino-3-hydroxypiperidines has been explored through various strategies, including asymmetric hydrogenation and the use of chiral starting materials like 2-deoxy-D-ribose. rsc.orgnih.gov These approaches highlight the importance of controlling both relative and absolute stereochemistry during the synthesis and derivatization of such scaffolds.

Utility of this compound as a Key Synthetic Intermediate in Complex Molecule Construction

Chiral piperidine derivatives are prevalent structural motifs in a vast array of natural products and pharmaceuticals. nih.gov The this compound scaffold, with its defined stereochemistry and multiple functionalization points, serves as a valuable building block for the synthesis of more complex and biologically active molecules.

While specific examples of natural product syntheses employing this compound as a starting material are not readily found in the surveyed literature, its potential is evident from the widespread use of similar substituted piperidinols in drug discovery and development. For example, the trans-3,4-dimethyl-4-(3′-hydroxyphenyl)piperidine scaffold has been utilized in the development of opioid receptor antagonists. nih.gov The structural and functional similarities suggest that this compound could be a key intermediate in the synthesis of novel therapeutic agents.

The development of synthetic methods that provide access to enantiomerically pure 3,4-disubstituted piperidines is an active area of research, underscoring the importance of these scaffolds in medicinal chemistry. nih.govresearchgate.net The availability of this compound as a chiral building block would enable the exploration of new chemical space and the synthesis of novel compounds with potential biological activity.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the spatial relationships between them.

¹H and ¹³C NMR for Primary Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra are the first step in the structural analysis of 4-Hydroxy-3-isobutylpiperidine, providing crucial information about the number and types of protons and carbons present in the molecule.

The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The integration of these signals would correspond to the number of protons in a given environment. The chemical shifts (δ) are indicative of the electronic environment of the protons, and the coupling patterns (multiplicity) reveal the number of neighboring protons, allowing for the assembly of molecular fragments.

The ¹³C NMR spectrum, typically recorded with proton decoupling, would display a single peak for each unique carbon atom. The chemical shifts of these signals provide insight into the hybridization and functionalization of the carbon atoms (e.g., carbons bonded to nitrogen or oxygen will be deshielded and appear at a higher chemical shift).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 (axial & equatorial) | 2.5 - 3.2 | m | - |

| H-3 | 1.5 - 1.9 | m | - |

| H-4 | 3.6 - 4.0 | m | - |

| H-5 (axial & equatorial) | 1.4 - 1.8 | m | - |

| H-6 (axial & equatorial) | 2.5 - 3.2 | m | - |

| Isobutyl CH₂ | 1.2 - 1.6 | m | - |

| Isobutyl CH | 1.7 - 2.1 | m | - |

| Isobutyl CH₃ (x2) | 0.8 - 1.0 | d | ~6-7 |

| N-H | 1.0 - 3.0 (broad) | s (br) | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 45 - 55 |

| C-3 | 35 - 45 |

| C-4 | 65 - 75 |

| C-5 | 25 - 35 |

| C-6 | 45 - 55 |

| Isobutyl CH₂ | 40 - 50 |

| Isobutyl CH | 25 - 35 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and for determining the connectivity and relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the piperidine (B6355638) ring and within the isobutyl group. For example, a cross-peak between the H-3 proton and the isobutyl CH₂ protons would firmly establish the attachment of the isobutyl group at the C-3 position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton. For instance, correlations from the isobutyl CH₂ protons to both C-3 and C-4 of the piperidine ring would provide further evidence for the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is invaluable for determining the relative stereochemistry. For example, the presence or absence of NOE correlations between the H-3 proton and the H-4 proton would help to establish their cis or trans relationship on the piperidine ring.

Variable Temperature NMR for Studies of Conformational Dynamics

The piperidine ring is known to exist in a chair conformation, which can undergo ring inversion. Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the ring inversion may become slow on the NMR timescale, allowing for the observation of separate signals for the axial and equatorial conformers. The energy barrier for this conformational change can be calculated from the coalescence temperature of the signals.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (C₉H₁₉NO), the expected exact mass would be 157.1467 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, and its mass would confirm the molecular weight. The fragmentation pattern would provide further structural clues.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment | Significance |

|---|---|---|

| 157 | [C₉H₁₉NO]⁺ | Molecular Ion |

| 140 | [M - OH]⁺ | Loss of the hydroxyl group |

| 114 | [M - C₃H₇]⁺ | Loss of a propyl radical from the isobutyl group |

| 100 | [M - C₄H₉]⁺ | Loss of the isobutyl group |

| 84 | Cleavage of the piperidine ring | Characteristic fragment of piperidine derivatives |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds. The O-H stretching vibration would appear as a broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The N-H stretching vibration of the secondary amine would be observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups would appear just below 3000 cm⁻¹.

Raman spectroscopy, which relies on the scattering of light, would also provide information about the molecular vibrations. Non-polar bonds, such as the C-C bonds of the piperidine ring and the isobutyl group, often give rise to strong Raman signals.

Table 4: Predicted Characteristic IR and Raman Bands for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H | 3200-3600 (broad) | Weak | Stretching |

| N-H | 3300-3500 (medium) | Weak | Stretching |

| C-H (sp³) | 2850-2960 (strong) | Strong | Stretching |

| C-N | 1020-1250 (medium) | Medium | Stretching |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and torsion angles.

Crucially, X-ray crystallography can be used to determine the absolute stereochemistry of chiral centers, which in this case are C-3 and C-4. This technique would unambiguously establish the relative and absolute configuration of the hydroxyl and isobutyl substituents on the piperidine ring, confirming whether they are cis or trans to each other and providing their spatial orientation (axial or equatorial) in the solid state. The crystal packing analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which govern the solid-state architecture.

Future Research Directions for 4 Hydroxy 3 Isobutylpiperidine Chemistry

Development of More Efficient and Atom-Economical Synthetic Pathways

Current synthetic routes to polysubstituted piperidines often involve multi-step sequences that can be inefficient and generate significant waste. A primary goal for future research is the development of more streamlined and sustainable methods to access the 4-hydroxy-3-isobutylpiperidine core.

Key Research Objectives:

Multi-Component Reactions (MCRs): Investigating one-pot, multi-component strategies, such as the aza-Diels-Alder reaction, would enable the rapid assembly of the piperidine (B6355638) ring from simple, readily available starting materials. whiterose.ac.ukyork.ac.ukresearchgate.net These "pot, atom, and step economic" (PASE) syntheses are highly desirable for their efficiency and reduced environmental impact. whiterose.ac.ukyork.ac.ukresearchgate.net For instance, a hypothetical five-component reaction could involve an amine, an aldehyde, and a β-ketoester to construct a highly functionalized piperidine ring in a single step. whiterose.ac.ukyork.ac.uk

Catalytic Cycloadditions: Exploring novel catalytic systems, such as boronyl radical-catalyzed (4+2) cycloadditions, could provide new pathways to densely substituted piperidines with high regio- and diastereoselectivity under metal-free conditions. nih.gov

Bio-catalysis: The use of enzymes, such as carbonyl reductases, presents a promising avenue for the stereoselective synthesis of chiral 3-substituted-4-hydroxypiperidines. researchgate.net Future work could focus on identifying or engineering enzymes capable of reducing a suitable 3-isobutylpiperidin-4-one precursor with high enantioselectivity.

| Synthetic Strategy | Potential Starting Materials | Key Advantages | Representative Research Focus |

| Multi-Component Reaction | Isovaleraldehyde, an amine, a functionalized alkene | High atom economy, step efficiency, rapid library synthesis | Indium or Lanthanide-catalyzed aza-Diels-Alder reactions. researchgate.net |

| Aza-Prins Cyclization | Isobutyl-substituted homoallylic amine, an aldehyde | Direct formation of the 4-hydroxy motif, high diastereoselectivity | Lewis acid-catalyzed cyclization to form cis-4-hydroxypiperidines. |

| Biocatalytic Reduction | N-protected-3-isobutylpiperidin-4-one | High stereoselectivity, mild reaction conditions, green chemistry | Screening of carbonyl reductase libraries for activity and selectivity. researchgate.net |

Exploration of Novel Molecular Architectures Incorporating the this compound Scaffold

The 3D shape and functional group presentation of the this compound moiety make it an attractive building block for creating novel, complex molecular architectures. Its utility as a fragment in drug discovery is significant, as incorporating such 3D motifs can improve physicochemical properties and lead to better target engagement.

Key Research Objectives:

Scaffold for Kinase Inhibitors: The 3,4-disubstituted piperidine motif has been successfully used to develop potent and selective kinase inhibitors. Future work could involve incorporating the this compound core as a novel hinge-binding fragment or as a scaffold to orient substituents into specific pockets of a kinase active site.

Spirocyclic Compounds: Developing synthetic routes to spirocyclic structures, where the piperidine ring is fused to another ring system at the 3-position, would significantly expand the accessible chemical space. whiterose.ac.ukwhiterose.ac.uk Asymmetric intramolecular aza-Michael cyclizations are a promising approach for creating such complex structures. whiterose.ac.uk

Natural Product Analogs: The piperidine ring is a core component of many alkaloids and other natural products. The this compound unit could be used to synthesize novel analogs of biologically active natural products, potentially leading to compounds with improved therapeutic properties.

Advancement in Asymmetric Synthesis and Stereochemical Control

The this compound molecule possesses two stereocenters at the C3 and C4 positions, meaning it can exist as four possible stereoisomers. The precise three-dimensional arrangement of the isobutyl and hydroxyl groups is critical for biological activity. Therefore, developing methods for the selective synthesis of a single stereoisomer is of paramount importance.

Key Research Objectives:

Catalyst-Controlled Asymmetric Reactions: Research into chiral catalysts, such as chiral phosphoric acids or transition metal complexes, that can control the stereochemical outcome of the ring-forming reaction is crucial. whiterose.ac.uk For example, an asymmetric aza-Prins cyclization could be developed to selectively form one diastereomer.

Substrate-Controlled Synthesis: Utilizing chiral starting materials (the "chiral pool" approach) can be an effective strategy. For instance, starting with a chiral amine derived from a natural amino acid could direct the stereochemistry of the subsequent cyclization steps.

Diastereoselective Reductions: For syntheses that proceed through a 3-isobutylpiperidin-4-one intermediate, the development of highly diastereoselective reduction methods is needed. This would involve selecting reagents or catalysts that preferentially deliver a hydride from one face of the ketone, controlled by the existing stereocenter at the C3 position.

| Stereoisomer | Relative Stereochemistry | Potential Synthetic Approach | Key Challenge |

| (3R, 4R) | trans | Asymmetric hydrogenation of a corresponding pyridinium salt followed by stereoselective hydroxylation. | Achieving high diastereoselectivity in the hydroxylation step. |

| (3S, 4S) | trans | Enantioselective organocatalytic aza-Michael addition. | Catalyst design for high enantiomeric excess. |

| (3R, 4S) | cis | Diastereoselective aza-Prins cyclization. | Controlling the facial selectivity of the nucleophilic attack on the aldehyde. |

| (3S, 4R) | cis | Biocatalytic reduction of a 3-isobutylpiperidin-4-one. researchgate.net | Finding an enzyme with the desired stereopreference. |

Deeper Understanding of Conformational Dynamics and Their Chemical Implications

The piperidine ring is not planar but exists predominantly in a chair conformation. The orientation of the substituents (axial vs. equatorial) can have a profound impact on the molecule's shape, reactivity, and biological interactions.

Key Research Objectives:

NMR Spectroscopic Analysis: Detailed NMR studies, including the measurement of coupling constants and Nuclear Overhauser Effects (NOEs), are needed to determine the preferred chair conformation of the different stereoisomers of this compound and its derivatives.

Influence of N-Substitution: Investigating how different substituents on the piperidine nitrogen affect the conformational equilibrium is critical. N-acylation, for example, can introduce pseudoallylic strain that significantly alters the preference for axial or equatorial positioning of adjacent groups. nih.gov

Solvent and pH Effects: The conformational preference can be influenced by the solvent and the protonation state of the nitrogen atom. nih.gov Studies should be conducted to understand how these factors modulate the conformational landscape, as this is particularly relevant for biological applications where the molecule will be in an aqueous environment at physiological pH. nih.gov Intramolecular hydrogen bonding between the 4-hydroxyl group and the ring nitrogen (or its protonated form) could also play a significant role in stabilizing certain conformations. westernsydney.edu.au

Integration of Advanced Computational Design and Predictive Modeling for Chemical Space Exploration

Computational chemistry offers powerful tools to accelerate research by predicting molecular properties and guiding experimental design. Applying these methods to this compound can help prioritize synthetic targets and understand structure-activity relationships.

Key Research Objectives:

Conformational Energy Landscapes: Using quantum chemical simulations (e.g., Density Functional Theory, DFT), researchers can calculate the relative energies of different conformations and predict the most stable arrangements of the isobutyl and hydroxyl groups. nih.gov This can corroborate experimental findings from NMR and provide a deeper understanding of the forces driving conformational preference.

Fragment-Based Drug Design (FBDD): The this compound scaffold can be used in virtual screening and FBDD campaigns. Molecular docking simulations can predict how different stereoisomers and derivatives of the scaffold might bind to various biological targets, such as enzyme active sites.

QSAR and Machine Learning Models: By synthesizing a library of derivatives and measuring their biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed. researchgate.net These models, potentially enhanced by machine learning algorithms, can identify key structural features that correlate with desired activity and predict the potency of new, unsynthesized analogs, thereby streamlining the optimization process. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 4-Hydroxy-3-isobutylpiperidine in reaction mixtures?

- Methodology : High-performance liquid chromatography (HPLC) with a mobile phase of methanol and buffer solution (65:35, pH 4.6 adjusted with glacial acetic acid) is effective. Use a sodium acetate/sodium 1-octanesulfonate buffer for ion-pair chromatography to improve peak resolution. System suitability tests should include retention time reproducibility and resolution between adjacent peaks .

- Validation : Ensure linearity across a concentration range of 0.1–10 mg/mL, with R² ≥ 0.98. Include spike-and-recovery experiments to assess accuracy (target: 95–105%) .

Q. How can researchers confirm the structural identity of synthesized this compound?

- Spectroscopic Techniques :

- NMR : Compare ¹H/¹³C NMR spectra with PubChem or Reaxys databases for characteristic peaks (e.g., hydroxyl proton at δ 1.5–2.0 ppm, piperidine ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]+ with an error margin < 5 ppm .

Q. What are the optimal reaction conditions for synthesizing this compound derivatives?

- Synthetic Routes :

- Reductive Amination : Use sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C for 12–24 hours to reduce imine intermediates .

- Protection/Deprotection : Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride during alkylation steps, followed by tetrabutylammonium fluoride (TBAF) deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Experimental Design :

- Standardized Assays : Replicate bioactivity studies (e.g., enzyme inhibition) under uniform conditions (pH 7.4, 37°C) using positive controls (e.g., known inhibitors).

- Batch Variability : Compare results across multiple synthesis batches to rule out impurities (e.g., via HPLC purity >98%) .

Q. What strategies improve the stereoselective synthesis of this compound?

- Chiral Catalysis : Use (R)-BINAP-ligated palladium catalysts for asymmetric hydrogenation of ketone precursors (enantiomeric excess >90%) .

- Dynamic Kinetic Resolution : Employ lipase-based catalysts (e.g., Candida antarctica lipase B) in biphasic systems to favor the desired (3R,4S)-diastereomer .

Q. How do solvent effects influence the stability of this compound in long-term storage?

- Stability Studies :

- Accelerated Degradation : Store samples in methanol, DMSO, and water at 40°C for 4 weeks. Monitor degradation via HPLC; methanol shows the lowest degradation (<5%) due to reduced hydrolysis .

- Lyophilization : For aqueous solutions, lyophilize with trehalose (1:1 w/w) to stabilize the compound at −80°C for >6 months .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate logP (optimal: 1–3), topological polar surface area (TPSA < 60 Ų), and blood-brain barrier (BBB) permeability .

- Molecular Dynamics : Simulate binding affinities to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .

Data Contradiction and Reproducibility

Q. Why do solubility values for this compound vary across studies?

- Critical Factors :

- pH-Dependent Solubility : Measure solubility in buffers at pH 2 (simulated gastric fluid) and pH 6.8 (intestinal fluid). The compound’s pKa (~9.5) results in higher solubility in acidic conditions .

- Polymorphism : Characterize crystalline vs. amorphous forms via X-ray diffraction (XRPD). Amorphous forms exhibit 2–3× higher solubility .

Q. How should researchers address discrepancies in reported cytotoxicity IC₅₀ values?

- Standardization :

- Cell Line Consistency : Use authenticated cell lines (e.g., HEK293 or HepG2) from ATCC.

- Assay Duration : Align incubation times (e.g., 48 vs. 72 hours) and normalize data to mitochondrial activity (MTT assay) .

Methodological Resources

- Structural Data : PubChem (CID: [refer to specific entries]) provides canonical SMILES, InChI keys, and spectroscopic data .

- Synthesis Protocols : Reaxys offers reaction schemes for piperidine derivatives, including protection strategies and catalytic conditions .

- Safety : Follow TCI America’s guidelines for handling piperidine analogs, including PPE (gloves, goggles) and neutralization protocols for spills .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.